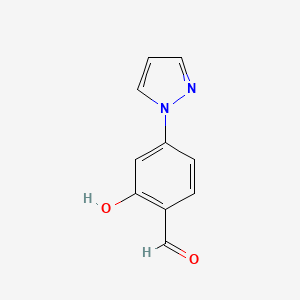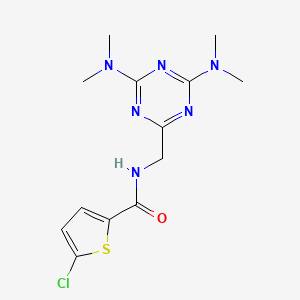![molecular formula C16H23N3O3 B2490512 4,6-dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034475-72-2](/img/structure/B2490512.png)
4,6-dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereospecific Synthesis in Pyrrolidines
- Application : This study discusses the stereospecific synthesis of pyrrolidines, which are vital in the pharmaceutical industry, using 1,3-dipolar cycloadditions involving sugar-derived enones. The methodology provides enantiomerically pure pyrrolidines, essential for developing specific drug molecules (Oliveira Udry et al., 2014).
Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents
- Application : The study synthesizes novel pyrazole derivatives with antimicrobial and anticancer properties. This indicates the potential use of compounds like the one in developing treatments for various diseases (Hafez et al., 2016).
Pyrimidine Linked Pyrazole Heterocyclics for Insecticidal and Antimicrobial Activity
- Application : This research involves synthesizing pyrimidine linked pyrazole heterocyclics and evaluating them for insecticidal and antimicrobial activities, showcasing their potential in agricultural and pharmaceutical industries (Deohate & Palaspagar, 2020).
Antimycobacterial Activity of Nicotinic Acid Hydrazide Derivatives
- Application : The study focuses on synthesizing nicotinic acid hydrazide derivatives and testing them for antimycobacterial activity, highlighting the compound's relevance in tackling bacterial infections (R.V.Sidhaye et al., 2011).
Synthesis and Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives
- Application : This research involves the synthesis of pyrimidinones and oxazinones with antimicrobial properties, indicating the compound's usefulness in developing new antimicrobial agents (Hossan et al., 2012).
Tri-substituted Pyrazoles for Antibacterial and Antioxidant Activities
- Application : The study investigates the synthesis of tri-substituted pyrazoles for their antibacterial and antioxidant activities, showing potential applications in healthcare (Lynda, 2021).
Acid-base Properties and Complex-forming Ability
- Application : This paper examines the acid-base properties and complex-forming abilities of similar pyrimidinone compounds, essential for understanding their behavior in various chemical environments (Pod''yachev et al., 1994).
Antimicrobial and Antiproliferative Activities
- Application : The focus here is on the synthesis of novel heterocycles and their evaluation for antimicrobial and antiproliferative activities, suggesting the potential use of these compounds in medical treatments (Fahim et al., 2021).
Formulation Development for Poorly Water-soluble Compounds
- Application : This study discusses the development of a formulation to increase in vivo exposure of a poorly water-soluble compound, which is crucial for drug delivery and effectiveness (Burton et al., 2012).
Wirkmechanismus
Target of action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been found to interact with a wide range of targets, including various enzymes and receptors .
Biochemical pathways
Again, this would depend on the specific target. Pyrrolidine derivatives have been found to affect a wide range of biochemical pathways .
Pharmacokinetics
The compound contains a tetrahydro-2H-pyran-4-yl group , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, it might enhance the compound’s lipophilicity, which could improve its absorption and distribution.
Eigenschaften
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11-9-12(2)18-16(17-11)22-14-3-6-19(10-14)15(20)13-4-7-21-8-5-13/h9,13-14H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHWIVRJPIAXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2490429.png)


![7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2490433.png)


![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)
![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)

![tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)
![4-(dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2490448.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2490451.png)
